1-Amino-3-methanesulfonylpropan-2-ol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-chloropropan-1-ol with methanesulfonyl chloride to form 3-methanesulfonylpropan-1-ol. This intermediate is then reacted with ammonia to yield 1-amino-3-methanesulfonylpropan-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Amino-3-methanesulfonylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Amino-3-methanesulfonylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
1-Amino-3-methanesulfonylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-methanesulfonylpropan-2-ol hydrochloride: This compound has a similar structure but differs in the position of the amino group, leading to different chemical properties and reactivity.
1-Amino-3-methanesulfonylbutan-2-ol hydrochloride: The additional carbon in the butane chain alters its physical and chemical characteristics, making it suitable for different applications.
1-Amino-3-methanesulfonylpropan-1-ol hydrochloride: The position of the hydroxyl group in this compound affects its solubility and interaction with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-amino-3-methylsulfonylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEMXSWXNCGITN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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